molecular formula C15H20N2O4 B14884809 tert-Butyl ((6-methoxy-1-oxoisoindolin-4-yl)methyl)carbamate

tert-Butyl ((6-methoxy-1-oxoisoindolin-4-yl)methyl)carbamate

Cat. No.: B14884809
M. Wt: 292.33 g/mol
InChI Key: YNRBVBOVHLYPPN-UHFFFAOYSA-N
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Description

tert-Butyl ((6-methoxy-1-oxoisoindolin-4-yl)methyl)carbamate is a chemical compound with the molecular formula C15H20N2O4 It is a derivative of isoindoline and is characterized by the presence of a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((6-methoxy-1-oxoisoindolin-4-yl)methyl)carbamate typically involves the reaction of 6-methoxy-1-oxoisoindoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and selectivity .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((6-methoxy-1-oxoisoindolin-4-yl)methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoindoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

tert-Butyl ((6-methoxy-1-oxoisoindolin-4-yl)methyl)carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including anticancer and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl ((6-methoxy-1-oxoisoindolin-4-yl)methyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions are still under investigation, but it is believed to involve the inhibition of specific enzymes and the modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl ((6-methoxy-1-oxoisoindolin-4-yl)methyl)carbamate is unique due to its specific substitution pattern and the presence of the methoxy group, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C15H20N2O4

Molecular Weight

292.33 g/mol

IUPAC Name

tert-butyl N-[(6-methoxy-1-oxo-2,3-dihydroisoindol-4-yl)methyl]carbamate

InChI

InChI=1S/C15H20N2O4/c1-15(2,3)21-14(19)17-7-9-5-10(20-4)6-11-12(9)8-16-13(11)18/h5-6H,7-8H2,1-4H3,(H,16,18)(H,17,19)

InChI Key

YNRBVBOVHLYPPN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C2CNC(=O)C2=CC(=C1)OC

Origin of Product

United States

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